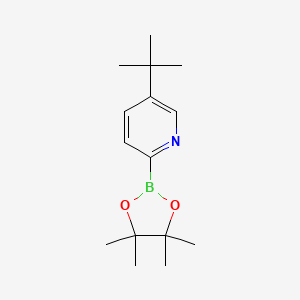

5-(Tert-butyl)pyridine-2-boronic acid pinacol ester

説明

5-(Tert-butyl)pyridine-2-boronic acid pinacol ester is a boronic ester derivative featuring a pyridine core substituted with a tert-butyl group at the 5-position and a pinacol-protected boronic acid at the 2-position. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of the pinacol boronate group . The tert-butyl substituent introduces steric bulk, which can modulate reactivity and solubility compared to simpler pyridine boronic esters.

特性

分子式 |

C15H24BNO2 |

|---|---|

分子量 |

261.17 g/mol |

IUPAC名 |

5-tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C15H24BNO2/c1-13(2,3)11-8-9-12(17-10-11)16-18-14(4,5)15(6,7)19-16/h8-10H,1-7H3 |

InChIキー |

ISGXFTJCCDXPJD-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C(C)(C)C |

製品の起源 |

United States |

準備方法

The synthesis of 5-tert-butyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of a pyridine derivative with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

化学反応の分析

5-tert-butyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions:

Oxidation: This compound can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: Reduction reactions can convert the boronic ester to other functional groups.

Substitution: The boronic ester group can participate in substitution reactions, often facilitated by transition metal catalysts.

Common Reagents and Conditions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used in these reactions.

Major Products: The major products depend on the specific reaction but can include boronic acids, substituted pyridines, and other boron-containing compounds.

科学的研究の応用

5-tert-butyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-boron bonds.

Biology: The compound can be used in the synthesis of biologically active molecules.

作用機序

The mechanism of action of 5-tert-butyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to form stable carbon-boron bonds. This property is exploited in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants involved .

類似化合物との比較

Substituent Effects on Reactivity and Stability

- Pyridine-2-boronic Acid Pinacol Ester (No tert-butyl group): This analog lacks the tert-butyl group, resulting in reduced steric hindrance. It exhibits faster reaction kinetics in Suzuki couplings due to easier access to the boronic ester moiety. However, it may suffer from lower solubility in non-polar solvents compared to the tert-butyl variant .

- 2-(Piperidin-1-yl)pyridine-5-boronic Acid Pinacol Ester: The piperidine substituent introduces a basic nitrogen, which can participate in hydrogen bonding or act as a directing group in catalysis.

- 5-(Dimethoxymethyl)pyridine-2-boronic Acid Pinacol Ester :

The dimethoxymethyl group enhances solubility in polar solvents (e.g., acetone, DMF) compared to the tert-butyl analog. However, the electron-withdrawing methoxy groups may reduce electron density on the pyridine ring, affecting coupling efficiency .

Table 1: Substituent Effects on Key Properties

| Compound | Substituent | Solubility (Polar Solvents) | Steric Hindrance | Reactivity in Suzuki Coupling |

|---|---|---|---|---|

| 5-(Tert-butyl)pyridine-2-boronic ester | tert-butyl | Moderate | High | Slower due to steric effects |

| Pyridine-2-boronic ester | None | Low | Low | Fastest |

| 5-(Dimethoxymethyl)pyridine-2-boronic ester | dimethoxymethyl | High | Moderate | Moderate |

Solubility and Physicochemical Properties

Pinacol esters generally exhibit improved solubility over their boronic acid counterparts. For example:

- Phenylboronic acid pinacol ester shows high solubility in chloroform and ketones, while the parent acid is poorly soluble in hydrocarbons .

- 5-(Tert-butyl)pyridine-2-boronic ester has moderate solubility in dichloromethane and ethers, benefiting from the hydrophobic tert-butyl group .

- Methoxy-substituted analogs (e.g., 2-methoxypyridine-4-boronic ester) demonstrate superior solubility in acetone and DMF due to polar substituents .

生物活性

5-(Tert-butyl)pyridine-2-boronic acid pinacol ester is a boronic acid derivative notable for its potential applications in organic synthesis and medicinal chemistry. This compound features a tert-butyl group on the pyridine ring and a pinacol ester functional group, which enhances its reactivity and stability in various chemical reactions. Despite limited direct studies on its biological activity, boronic acids, in general, have demonstrated significant biological relevance, particularly in drug development and biochemical applications.

- Molecular Formula : C13H19BNO3

- Molecular Weight : 261.17 g/mol

- CAS Number : 286961-14-6

Structural Characteristics

The structure of 5-(Tert-butyl)pyridine-2-boronic acid pinacol ester can be represented as follows:

| Feature | Description |

|---|---|

| Pyridine Ring | Contains a tert-butyl group at the 5-position |

| Boronic Acid | Functional group that enables reactivity |

| Pinacol Ester | Provides stability and enhances coupling reactions |

General Biological Activity of Boronic Acids

Boronic acids are known to interact with various biological targets, including enzymes and receptors. Their ability to form reversible covalent bonds with diols makes them valuable in medicinal chemistry, particularly in the design of inhibitors for proteases and other enzymes.

- Enzyme Inhibition : Boronic acids can act as inhibitors by binding to the active sites of enzymes. For instance, they have been used to inhibit serine proteases effectively.

- Drug Development : Compounds like 5-(Tert-butyl)pyridine-2-boronic acid pinacol ester are often explored for their potential to serve as scaffolds in drug discovery, particularly for conditions such as cancer and diabetes.

The mechanism of action for boronic acids typically involves:

- Formation of Boronate Esters : The interaction with hydroxyl groups on biomolecules leads to the formation of stable boronate esters.

- Targeting Proteins : By selectively binding to proteins, these compounds can modulate biological pathways, influencing cellular responses.

Comparative Analysis with Similar Compounds

The following table summarizes key similarities and differences between 5-(Tert-butyl)pyridine-2-boronic acid pinacol ester and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-tert-Butyl-pyridine-5-boronic acid pinacol ester | C13H19BNO3 | Similar structure but different substitution pattern |

| 3-(Tert-butyl)pyridine-4-boronic acid pinacol ester | C13H19BNO3 | Different position of the tert-butyl group |

| 5-(Dimethylamino)pyridine-2-boronic acid pinacol ester | C13H19BNO3 | Contains a dimethylamino group instead of tert-butyl |

Q & A

Basic: What synthetic routes are recommended for preparing 5-(tert-butyl)pyridine-2-boronic acid pinacol ester, and how can purity be optimized?

Answer:

The synthesis typically involves Miyaura borylation, where a halogenated pyridine precursor undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂). For example, describes a Boc-protected indole boronic ester synthesized via Pd-catalyzed coupling. For the target compound, start with 5-(tert-butyl)-2-bromopyridine. Use Pd(dppf)Cl₂ as a catalyst, potassium acetate as a base, and anhydrous dioxane at 80–100°C. Post-reaction, purify via silica gel chromatography (hexanes/EtOAc gradient) to remove Pd residues and unreacted boron reagents. Purity >95% can be confirmed by ¹H NMR (absence of peaks at δ 7.5–8.5 for bromopyridine) and LC-MS (M+H⁺ = 261.17) .

Basic: How should this boronic ester be stored to maintain stability, and what are common degradation pathways?

Answer:

Store under inert gas (argon) at 2–8°C in airtight, light-resistant containers. Boronic esters hydrolyze in humid environments, forming boronic acids, which reduce cross-coupling efficiency. and note incompatibility with oxidizing agents and heat. Monitor for decomposition via ¹¹B NMR: a shift from δ ~30 ppm (boronic ester) to δ ~18 ppm (boronic acid) indicates hydrolysis. For long-term storage, pre-dry solvents and use molecular sieves .

Advanced: How do steric effects from the tert-butyl group influence Suzuki-Miyaura coupling efficiency?

Answer:

The tert-butyl group at the 5-position creates steric hindrance, slowing transmetallation during coupling. To mitigate this:

- Use electron-rich Pd catalysts like Pd(PPh₃)₄ or SPhos-Pd.

- Optimize reaction temperature (80–100°C) and time (12–24 hrs).

- Increase equivalents of aryl halide (1.5–2.0 eq) to drive the reaction. highlights steric challenges in arylboron couplings; similar strategies apply here. Monitor reaction progress by TLC (Rf shift) or in situ ¹¹B NMR to detect boron intermediates .

Advanced: What analytical methods are most reliable for characterizing this compound and detecting impurities?

Answer:

- ¹H/¹³C NMR : Confirm regiochemistry via pyridine proton shifts (e.g., H-6 at δ ~8.2 ppm as a singlet).

- ¹¹B NMR : A sharp peak at δ 30–32 ppm confirms the intact pinacol ester.

- HRMS : Exact mass (C₁₅H₂₄BNO₂⁺ = 261.17) ensures molecular identity.

- HPLC-PDA : Detect hydrolyzed boronic acid (retention time shifts). and emphasize LC-MS for trace impurity detection (e.g., residual bromopyridine) .

Basic: What solvents and conditions are optimal for its use in cross-coupling reactions?

Answer:

Use anhydrous THF or dioxane with degassed aqueous bases (e.g., K₂CO₃ or Cs₂CO₃). For air-sensitive protocols, employ Schlenk techniques. notes that allylboronic esters require strict anhydrous conditions; similar precautions apply here. Pre-activate the catalyst (e.g., Pd(OAc)₂ with SPhos ligand) to enhance turnover .

Advanced: How can competing side reactions (e.g., protodeboronation) be minimized during coupling?

Answer:

Protodeboronation is pH-dependent. Strategies include:

- Adjust base strength (use weaker bases like K₃PO₄ for acidic substrates).

- Add catalytic amounts of Cu(I) or phase-transfer agents (e.g., TBAB) to stabilize the boronate intermediate.

- Avoid protic solvents; use DME or toluene. references Pd/dppf-catalyzed couplings with K₃PO₄ to suppress side reactions .

Basic: What are the solubility properties of this compound, and how do they affect reaction setup?

Answer:

Slightly soluble in water but highly soluble in THF, DCM, and EtOAc ( ). For biphasic reactions (e.g., Suzuki couplings), use a 3:1 organic/aqueous solvent ratio. Sonication or gentle heating (40°C) may aid dissolution. Precipitation during reactions indicates hydrolysis; add molecular sieves or reduce water content .

Advanced: How can computational modeling predict reactivity in C–H functionalization using this boronic ester?

Answer:

DFT calculations (e.g., Gaussian 09) can model transition states for Pd insertion and transmetallation. Focus on:

- Electron density at the boron atom (NPA charges).

- Steric maps of the tert-butyl group using MMFF94 force fields. used ¹¹B NMR to validate borinic ester intermediates, which aligns with computational predictions of boron electrophilicity .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Use PPE (gloves, goggles) due to H315/H319/H335 hazards (skin/eye irritation, respiratory sensitization).

- Work in a fume hood to avoid inhalation ( ).

- Neutralize spills with sodium bicarbonate. Store away from oxidizers (e.g., peroxides) .

Advanced: How does this boronic ester compare to analogs (e.g., pyrimidine or thiophene derivatives) in electronic and steric properties?

Answer:

- Electronically : The pyridine ring is less electron-rich than thiophene ( ), requiring higher Pd loading.

- Sterically : The tert-butyl group increases hindrance compared to methyl or methoxy substituents ( vs. 11).

- Applications : Pyridine boronic esters are preferred for medicinal chemistry (e.g., kinase inhibitors), whereas thiophene derivatives suit conjugated materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。